molecular formula C12H20N2O3 B2846678 Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS No. 126396-51-8

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

Cat. No.: B2846678
CAS No.: 126396-51-8
M. Wt: 240.303
InChI Key: BEOQFUFLSAJYLX-UHFFFAOYSA-N
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Description

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.303. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Crystal Structure Analysis

The crystal structure of a compound closely related to this compound was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).

Antiviral Properties

Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).

Biochemical Inhibition

Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).

Tautomerism and Chemical Properties

Research into the tautomerism of quinoxaline derivatives, including those related to this compound, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).

Properties

IUPAC Name

ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOQFUFLSAJYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.